molecular formula C11H14ClNO2 B13508717 Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate

Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate

Cat. No.: B13508717
M. Wt: 227.69 g/mol
InChI Key: HVJJAGLAOGURHQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-4-methylphenylamine with a suitable alkylating agent, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

Chemistry: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme kinetics and binding affinities .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in esterification or hydrolysis reactions. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3

InChI Key

HVJJAGLAOGURHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl

Origin of Product

United States

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